Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 287.31 g/mol. This compound is classified as a quinoxaline derivative, which features a bicyclic structure comprising a benzene ring fused to a pyrazine ring. Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is of interest in both the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate typically involves the reaction between 3-chloroquinoxaline-2-carboxylate and morpholine. This reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, often in the presence of a base to facilitate the nucleophilic substitution process .
The molecular structure of ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate can be described as follows:
InChI=1S/C15H17N3O3/c1-2-21-15(19)13-14(18-7-9-20-10-8-18)17-12-6-4-3-5-11(12)16-13/h3-6H,2,7-10H2,1H3
HPGDHBSGLRMSLZ-UHFFFAOYSA-N
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate can undergo several types of chemical reactions:
The specific outcomes of these reactions depend on the reagents and conditions employed, such as temperature, solvent choice, and reaction time.
The mechanism of action for ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate involves its interaction with specific molecular targets within biological systems. Quinoxaline derivatives have been shown to inhibit key enzymes involved in cellular signaling pathways, particularly tyrosine kinases and C-MET kinases. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects against cancer and other diseases.
The compound exhibits characteristics typical of organic compounds:
The melting point, boiling point, and specific heat capacities are not extensively documented but are essential for practical applications in synthesis and formulation .
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate has several scientific applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: